molecular formula C15H13BrN2O2 B5672671 N-(2-BROMOPHENYL)-4-ACETAMIDOBENZAMIDE

N-(2-BROMOPHENYL)-4-ACETAMIDOBENZAMIDE

Cat. No.: B5672671
M. Wt: 333.18 g/mol
InChI Key: OOHJDVRWHGKBNG-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-4-acetamidobenzamide is a benzamide derivative featuring a 2-bromophenyl group attached to the amide nitrogen and a 4-acetamido substituent on the benzamide core. Structurally, it combines a halogenated aromatic ring with a polar acetamido moiety, which may influence its physicochemical properties, such as solubility and binding affinity.

Properties

IUPAC Name

4-acetamido-N-(2-bromophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2/c1-10(19)17-12-8-6-11(7-9-12)15(20)18-14-5-3-2-4-13(14)16/h2-9H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHJDVRWHGKBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)-4-acetamidobenzamide typically involves the acylation of 2-bromoaniline with acetic anhydride to form N-(2-bromophenyl)acetamide. This intermediate is then reacted with 4-aminobenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)-4-acetamidobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted derivatives, reduced amines, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, N-(2-Bromophenyl)-4-acetamidobenzamide is used as a building block for the synthesis of more complex molecules. Its ability to undergo various reactions makes it a versatile intermediate in organic synthesis .

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-4-acetamidobenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Differences :

  • Backbone: Compound 12d contains an acrylamide linker and a pyridinylpyrimidinylamino group, whereas N-(2-bromophenyl)-4-acetamidobenzamide has a simpler benzamide scaffold.
  • Substituents: Both share a 2-bromophenyl group, but 12d includes additional methyl and pyridinylpyrimidinylamino moieties.

Implications :

  • The absence of the pyrimidinylamino and acrylamide groups in this compound may limit its kinase inhibitory efficacy compared to 12d.

2-Amino-N-(4-Ethoxy-Phenyl)-Benzamide (19562-43-7)

Structural Differences :

  • The ethoxy group replaces the bromine atom on the phenyl ring, reducing steric bulk and halogen-mediated hydrophobic interactions.

Implications :

  • The bromine atom in this compound may enhance target binding compared to the ethoxy group in this analog.

Ethyl 2-[(Thiophen-2-ylcarbonyl)Amino]Benzoate (5321-79-9)

Structural Differences :

  • An ester group replaces the benzamide, reducing stability under physiological conditions.
  • A thiophene-carbonyl substituent introduces aromatic heterocyclic character.

Implications :

  • The acetamido group in this compound may offer superior metabolic stability compared to the ester in this compound.

Data Table: Structural and Functional Comparison

Compound Name Key Structural Features Reported Activity (K562 Cells) Solubility/Stability Notes
This compound 2-Bromophenyl, 4-acetamido benzamide Not reported Likely moderate solubility
Compound 12d Acrylamide linker, pyridinylpyrimidinylamino 3× potency of STI-571 High lipophilicity due to aromatic groups
2-Amino-N-(4-ethoxyphenyl)benzamide 4-Ethoxy, amino substituent Not reported Higher solubility than brominated analogs
Ethyl 2-[(thiophen-2-ylcarbonyl)amino]benzoate Ester, thiophene-carbonyl Not reported Ester may reduce metabolic stability

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